

Comparison of Ranolazine Clinical Trials: CARISA, ERICA, and MARISA

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Compound Focus: Norazine

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Trial Feature	CARISA [1] [2]	ERICA [3] [4]	MARISA [5]
Full Trial Name	Combination Assessment of Ranolazine In Stable Angina	Efficacy of Ranolazine in Chronic Angina	Monotherapy Assessment of Ranolazine In Stable Angina
Primary Objective	Study ranolazine as add-on therapy to prolong exercise tolerance in patients on other antianginals [1]	Determine if ranolazine reduces angina in patients with persisting symptoms on maximum-dose amlodipine [3]	Determine dose-response of ranolazine monotherapy on exercise duration [5]
Study Design	Randomized, double-blind, placebo-controlled, parallel-group [1]	Randomized, double-blind, placebo-controlled [3]	Randomized, double-blind, placebo-controlled, 4-period crossover [5]
Patient Population	823 patients with chronic angina & CAD on background atenolol, amlodipine, or diltiazem [1]	565 patients with CAD & chronic angina despite maximum-dose amlodipine (10 mg/day) [3] [4]	191 patients with chronic angina after withdrawal of other antianginal medications [5]

Trial Feature	CARISA [1] [2]	ERICA [3] [4]	MARISA [5]
Treatment Arms	Placebo, Ranolazine 750 mg BID, or Ranolazine 1000 mg BID [1]	Placebo or Ranolazine 1000 mg BID [3]	Placebo, Ranolazine 500 mg BID, 1000 mg BID, or 1500 mg BID (each for 1 week) [5]
Treatment Duration	12 weeks [1]	6 weeks [3]	1 week for each treatment period [5]

| **Key Efficacy Results** | · **Exercise Duration (trough):** +115.8s (1000mg) vs +91.7s (placebo); $p=0.03$ [1] · **Angina Frequency:** Reduced by ~1 attack/week vs placebo; $p<0.01$ [1] | · **Angina Frequency (episodes/wk):** 2.88 (ranolazine) vs 3.31 (placebo); $p=0.028$ [3] [4] · **Nitroglycerin Use (tabs/wk):** 2.03 (ranolazine) vs 2.68 (placebo); $p=0.014$ [3] | · **Exercise Duration (trough):** Increased vs placebo by 94s (500mg), 103s (1000mg), 116s (1500mg); all $p<0.005$ [5] · Clear dose-response relationship demonstrated [5] || **Key Safety Observations** | Dose-related QTc prolongation (mean 3-12 ms); no torsade de pointes [1] | Well tolerated; most frequent adverse event was constipation (8.9% vs 1.8% placebo) [4] | Negligible effects on heart rate and blood pressure [5] |

Detailed Experimental Protocols

The trials employed rigorous methodologies to assess antianginal efficacy.

CARISA Trial Protocol [1] [2]

- **Patient Selection:** Adults with symptomatic chronic angina for ≥ 3 months and documented coronary artery disease. All patients were receiving one of three concomitant medications: atenolol (50 mg/day), diltiazem CD (180 mg/day), or amlodipine (5 mg/day). Other antianginal drugs were withdrawn.
- **Exercise Testing:** Treadmill exercise tests were performed 12 hours (trough) and 4 hours (peak) after dosing at baseline, 2 weeks, 6 weeks (trough only), and 12 weeks. A modified Bruce protocol with 2-3 minute warm-up stages was used.
- **Endpoint Assessment:** The primary endpoint was the change in symptom-limited treadmill exercise duration at trough. Secondary endpoints included time to onset of angina, time to ≥ 1 mm ST-segment depression, weekly angina attacks, and nitroglycerin consumption.

ERICA Trial Protocol [3] [4]

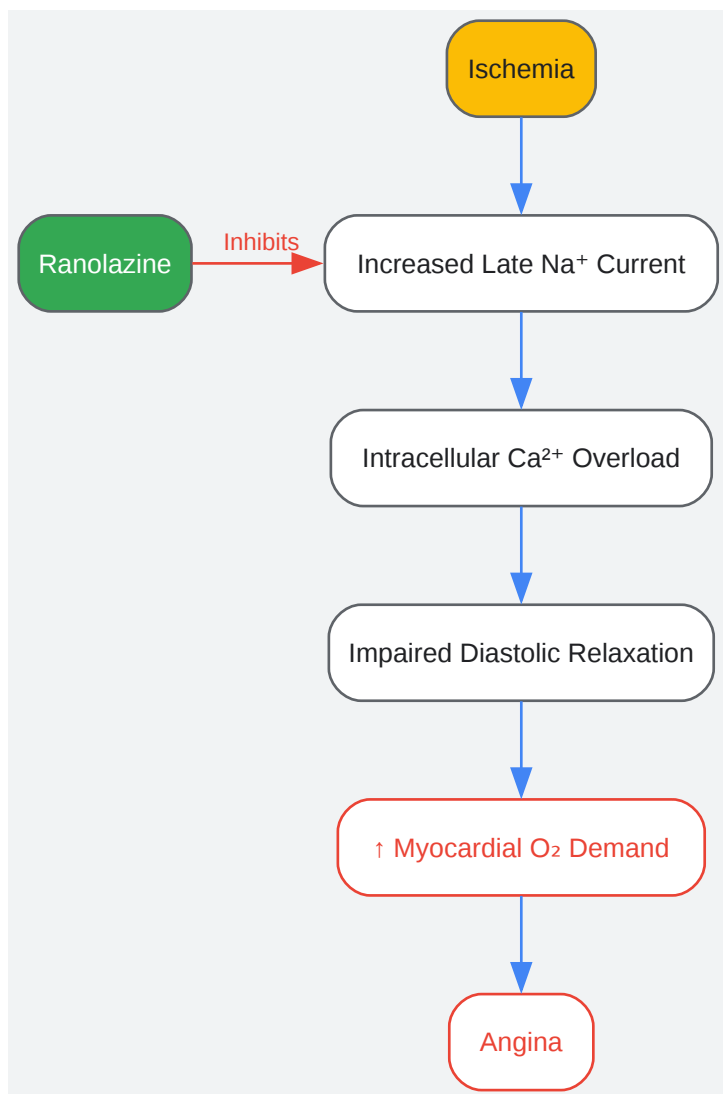
- **Patient Selection:** Patients with stable coronary disease and ≥ 3 anginal attacks per week despite treatment with the maximum recommended dose of amlodipine (10 mg/day).
- **Endpoint Assessment:** The primary endpoint was the average frequency of self-reported angina episodes per week during the 6-week double-blind treatment phase. Secondary endpoints included weekly nitroglycerin consumption and scores from the Seattle Angina Questionnaire (SAQ).

MARISA Trial Protocol [5]

- **Patient Selection:** Patients with chronic angina who had their other antianginal medications discontinued.
- **Study Design:** A double-blind, four-period crossover study. Each patient received each of the three ranolazine doses and placebo, administered twice daily for one week, in a randomized order.
- **Exercise Testing:** Exercise testing was performed at the end of each one-week treatment period, during both trough and peak ranolazine plasma concentrations.

Mechanism of Action: Signaling Pathways

Ranolazine has a unique metabolic mechanism of action compared to traditional antianginals, which is illustrated below.



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The cellular pathway demonstrates that ranolazine inhibits the late sodium current (**Late I_{NaL}**). During myocardial ischemia, this current is elevated, leading to a cascade of events including sodium and calcium overload inside the cell. This impairs diastolic relaxation, increases wall tension, and ultimately raises the heart's oxygen demand, provoking angina [6]. By selectively inhibiting the late sodium current, ranolazine breaks this cycle, reducing calcium overload and improving diastolic function without significantly affecting heart rate or blood pressure [1] [5] [6].

Key Conclusions for Drug Development

- **Novel Mechanism:** Ranolazine represents a distinct class of antianginal therapy that acts via metabolic modulation and late sodium current inhibition, offering a therapeutic option for patients who do not respond adequately to or cannot tolerate hemodynamically-focused agents [1] [6].
- **Dual Benefit Profile:** Clinical data confirms that ranolazine provides significant benefits in both objective measures (exercise tolerance) and subjective patient outcomes (angina frequency and quality of life) [1] [3] [2].
- **Consistent Safety Profile:** Across all three trials, ranolazine was generally well tolerated. The most noted safety observation was a small, dose-related increase in the QTc interval, which was not associated with torsade de pointes in these studies [1].

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